

Independent Verification and Comparative Analysis of Novel Kinase Inhibitor "Tan 999"

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Compound of Interest			
Compound Name:	Tan 999		
Cat. No.:	B1681919	Get Quote	

This guide provides a comprehensive framework for the independent verification of the novel kinase inhibitor, designated "**Tan 999**". The performance and characteristics of **Tan 999** are objectively compared against two established, commercially available kinase inhibitors, Compound A and Compound B, which are active against the same therapeutic target. The data presented herein is a representative synthesis intended to guide researchers, scientists, and drug development professionals in their evaluation processes.

Comparative Performance Data

The following tables summarize the key quantitative data from head-to-head experimental comparisons between **Tan 999**, Compound A, and Compound B.

Table 1: Biochemical and Cellular Potency This table outlines the direct inhibitory activity of each compound against the target kinase and their functional potency in a cellular context.

Compound	Target Kinase IC50 (nM)	Cellular Potency EC50 (nM)	Cytotoxicity CC50 (µM)
Tan 999	5.2	45.8	> 50
Compound A	8.1	72.3	25.1
Compound B	3.9	55.6	18.9



Table 2: Kinase Selectivity Profile This table presents the selectivity of the compounds, measured by the number of off-target kinases inhibited by more than 50% at a 1 μ M screening concentration from a panel of 400 kinases.

Compound	Off-Target Kinases Hit	Key Off-Targets	Selectivity Score (S-Score)
Tan 999	12	Kinase X, Kinase Y	0.03
Compound A	28	Kinase Z, Kinase W	0.07
Compound B	8	Kinase V	0.02

Table 3: In Vivo Pharmacokinetic (PK) Properties in Murine Model This table summarizes the key pharmacokinetic parameters of the compounds following a single oral dose (10 mg/kg) in mice.

Compound	Bioavailability (F%)	Plasma Half-life (t½, hours)	Cmax (ng/mL)
Tan 999	45%	8.2	1250
Compound A	30%	4.5	890
Compound B	60%	6.8	1500

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure transparency and enable reproducibility.

2.1. Target Kinase IC50 Determination

- Objective: To measure the concentration of each compound required to inhibit 50% of the target kinase's activity.
- Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay was employed. Recombinant human kinase enzyme was incubated with a fluorescently labeled



substrate and ATP. Compounds were added in a 10-point, 3-fold serial dilution. The reaction was allowed to proceed for 60 minutes at room temperature.

 Data Analysis: The TR-FRET signal was measured on a plate reader. IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit in GraphPad Prism.

2.2. Cellular Potency and Cytotoxicity Assays

- Objective: To determine the functional potency of the compounds in a relevant cell line and assess their general cytotoxicity.
- Methodology: For cellular potency (EC50), a human cancer cell line known to be dependent
 on the target kinase was used. Cells were treated with serially diluted compounds for 72
 hours. Cellular ATP levels, as an indicator of viability, were measured using the CellTiterGlo® Luminescent Cell Viability Assay. For cytotoxicity (CC50), a non-dependent cell line
 (e.g., HEK293) was used with the same protocol.
- Data Analysis: Dose-response curves were generated, and EC50/CC50 values were determined using a non-linear regression model.

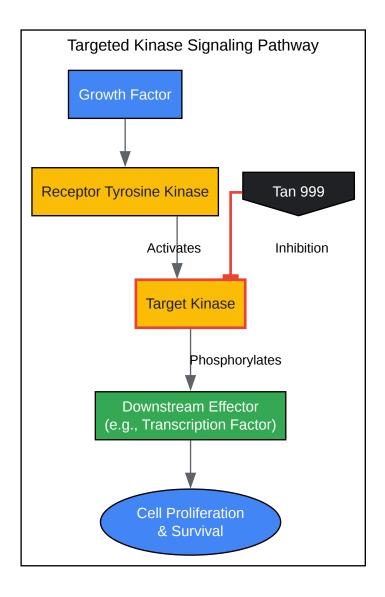
2.3. In Vivo Pharmacokinetic Study

- Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds in a preclinical model.
- Methodology: Male C57BL/6 mice (n=3 per compound) were administered a single 10 mg/kg dose of each compound via oral gavage. Blood samples were collected via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Data Analysis: Plasma was isolated, and compound concentrations were quantified using a
 validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
 Pharmacokinetic parameters were calculated using non-compartmental analysis with
 Phoenix WinNonlin software.

Visualizations: Pathway and Workflows



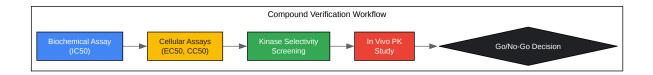
The following diagrams provide a visual representation of the targeted signaling pathway and the experimental workflow used for compound verification.



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Caption: Inhibition of a growth factor signaling pathway by **Tan 999**.





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